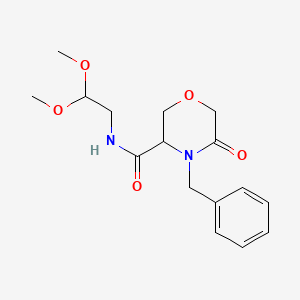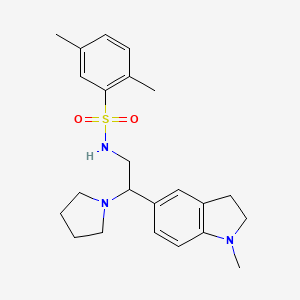
2-(4-Phenylpiperazin-1-yl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Phenylpiperazin-1-yl)pyrazine, also known as PPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyrazine ring and a phenylpiperazine moiety. PPOP has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Wirkmechanismus
Target of Action
The primary target of 2-(4-Phenylpiperazin-1-yl)pyrazine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
2-(4-Phenylpiperazin-1-yl)pyrazine interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a vital role in memory and cognition . The compound exhibits a mixed-type inhibition, involving both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE leads to an increase in the level of acetylcholine in the brain . This increase enhances cognitive functions by modulating the cholinergic neurotransmission . The compound’s action on AChE thus affects the cholinergic neurotransmission pathway, which is critical for learning and memory .
Pharmacokinetics
The compound’s ability to inhibit ache suggests that it can cross the blood-brain barrier and interact with its target in the brain .
Result of Action
The result of the compound’s action is an enhancement of cognitive functions. By inhibiting AChE and increasing acetylcholine levels, 2-(4-Phenylpiperazin-1-yl)pyrazine can potentially alleviate symptoms of cognitive decline and memory impairment associated with conditions like Alzheimer’s disease .
Action Environment
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Phenylpiperazin-1-yl)pyrazine has several advantages for lab experiments, including its high affinity and selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the function of this receptor. 2-(4-Phenylpiperazin-1-yl)pyrazine is also relatively easy to synthesize and can be obtained in moderate to high yields. However, 2-(4-Phenylpiperazin-1-yl)pyrazine has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-Phenylpiperazin-1-yl)pyrazine, including the development of new drug candidates based on its structure, the investigation of its potential as a tool for studying other G protein-coupled receptors, and the synthesis of new materials based on its properties. Further studies are also needed to explore the potential side effects and toxicity of 2-(4-Phenylpiperazin-1-yl)pyrazine and to optimize its synthesis and handling procedures.
Synthesemethoden
2-(4-Phenylpiperazin-1-yl)pyrazine can be synthesized using different methods, including the reaction of 4-phenylpiperazine with 2-bromo-1,4-dichloropyrazine in the presence of a palladium catalyst. Another method involves the reaction of 4-phenylpiperazine with 2,5-dichloropyrazine in the presence of a copper catalyst. Both methods yield 2-(4-Phenylpiperazin-1-yl)pyrazine in moderate to high yields.
Wissenschaftliche Forschungsanwendungen
2-(4-Phenylpiperazin-1-yl)pyrazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 2-(4-Phenylpiperazin-1-yl)pyrazine has been investigated for its potential as a drug candidate for the treatment of various diseases, including anxiety, depression, and schizophrenia. 2-(4-Phenylpiperazin-1-yl)pyrazine has been shown to have high affinity and selectivity for the serotonin 5-HT1A receptor, which is a target for many psychiatric drugs.
In neuroscience, 2-(4-Phenylpiperazin-1-yl)pyrazine has been used as a tool to study the function of the 5-HT1A receptor and its role in various physiological processes, including cognition, emotion, and sleep. 2-(4-Phenylpiperazin-1-yl)pyrazine has been shown to modulate the activity of the 5-HT1A receptor in a dose-dependent manner, leading to changes in neuronal firing and neurotransmitter release.
In materials science, 2-(4-Phenylpiperazin-1-yl)pyrazine has been used as a building block for the synthesis of new materials with potential applications in optoelectronics and sensing. 2-(4-Phenylpiperazin-1-yl)pyrazine has been shown to exhibit interesting optical and electronic properties, including fluorescence and charge transfer.
Eigenschaften
IUPAC Name |
2-(4-phenylpiperazin-1-yl)pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-2-4-13(5-3-1)17-8-10-18(11-9-17)14-12-15-6-7-16-14/h1-7,12H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEBEKOTSYJMSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylpiperazin-1-yl)pyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-oxo-7a,12-dihydro-14H-isoindolo[2,1-b][4,2]benzothiazocin-5-yl acetate](/img/structure/B2380609.png)
![1-(furan-2-yl)-N-[(3-methylthiophen-2-yl)methyl]methanamine](/img/structure/B2380610.png)
![3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2380612.png)
![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2380615.png)

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2380617.png)
![N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]but-2-ynamide](/img/structure/B2380619.png)

![4-[benzyl(methyl)amino]-6-methyl-N-(4-methylbenzyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2380623.png)


![4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B2380628.png)
